molecular formula C8H7NOS B3279276 3-methyl-5H-thieno[3,2-c]pyridin-4-one CAS No. 690635-71-3

3-methyl-5H-thieno[3,2-c]pyridin-4-one

Cat. No.: B3279276
CAS No.: 690635-71-3
M. Wt: 165.21 g/mol
InChI Key: YCBCHKDACLRYNZ-UHFFFAOYSA-N
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Description

3-methyl-5H-thieno[3,2-c]pyridin-4-one is a high-purity chemical building block belonging to the thienopyridine class of heterocyclic compounds. The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and is extensively used in drug discovery programs. Researchers value this compound for designing and synthesizing novel molecules targeting various therapeutic areas. Scientific literature indicates that analogs of the thieno[3,2-c]pyridin-4-one structure have been investigated as potent inhibitors of potassium channels, such as Kv1.3 and Kv1.5, which are implicated in autoimmune diseases, atrial fibrillation, and type-2 diabetes . Furthermore, closely related structures have been explored as Bromodomain and Extra-Terminal (BET) protein inhibitors, a promising target class in oncology and inflammatory diseases . The specific 3-methyl substitution on this scaffold offers a site for further synthetic modification, allowing researchers to fine-tune the physicochemical and pharmacological properties of their target molecules. This compound is intended for research applications only, including as a key intermediate in organic synthesis, a starting point for structure-activity relationship (SAR) studies, and a reference standard in analytical testing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5H-thieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-4-11-6-2-3-9-8(10)7(5)6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBCHKDACLRYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of 3 Methyl 5h Thieno 3,2 C Pyridin 4 One and Analogues

Established Synthetic Routes and Strategies

The synthesis of thieno[3,2-c]pyridin-4-ones can be broadly categorized into multi-step approaches, which involve the isolation of intermediates, and one-pot methods that enhance efficiency by combining several transformations in a single reaction vessel.

Multi-step synthesis provides a robust and controlled pathway to the thieno[3,2-c]pyridin-4-one skeleton, allowing for the purification of intermediates at each stage. A common strategy involves the initial construction of a substituted thiophene (B33073) ring, which is then elaborated and cyclized to form the fused pyridinone ring.

One established stepwise route begins with the synthesis of functionalized thieno[3,2-c]pyran-4-ones. researchgate.net For instance, the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) yields methyl 3-amino-4-oxo-6-aryl-4H-thieno[3,2-c]pyran-2-carboxylate intermediates. researchgate.netresearchgate.net These isolated and purified thienopyranones are subsequently treated with hydrazine (B178648) hydrate (B1144303), which acts as a nucleophile to open the pyranone ring and then cyclize to form the final N-aminothieno[3,2-c]pyridin-4-one products. researchgate.netrsc.org

Another versatile multi-step approach focuses on building the core from simpler thiophene precursors. The process for creating the parent thieno[3,2-c]pyridine (B143518), for example, can start from 3-thienaldehyde. google.com This starting material is first reacted with an aminoacetal to form a Schiff base, which is subsequently cyclized using a strong mineral acid like HCl to construct the fused pyridine (B92270) ring. google.com Further chemical modifications can then be performed on this core structure.

Domino reactions that proceed in a stepwise fashion have also been developed. A convenient synthesis of 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones relies on a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes. researchgate.net The resulting dihydro compounds can then be oxidized in a subsequent step, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the aromatic thieno[3,2-c]pyridin-4(5H)-one core. researchgate.net

To improve synthetic efficiency, one-pot procedures have been developed that combine multiple reaction steps without the isolation of intermediates. These methods are often more time- and resource-efficient than traditional multi-step syntheses.

A prime example is the synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates. researchgate.netrsc.org In the one-pot approach, a mixture of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine hydrate are reacted together in a single vessel. researchgate.net The reaction proceeds through the in-situ formation of a thieno[3,2-c]pyran-4-one intermediate, which immediately reacts with hydrazine hydrate to afford the desired thieno[3,2-c]pyridin-4-one analogue in excellent yields. researchgate.netrsc.org This contrasts with the stepwise method where the intermediate is isolated before reacting further. rsc.org The choice of solvent is critical, with dimethylformamide (DMF) at 80 °C providing optimal yields for the one-pot procedure. researchgate.netresearchgate.net

The following table provides a comparison of yields for the one-pot versus the two-step synthesis for a specific analogue, methyl 3,5-diamino-4-oxo-6-(p-tolyl)-5,6-dihydrothieno[3,2-c]pyridine-2-carboxylate.

MethodKey StepsSolventTemperature (°C)Yield (%)Reference
One-Pot SynthesisReaction of 3d, methyl mercaptoacetate, and hydrazine hydrateDMF8080 researchgate.net
Step-Wise Synthesis1. Isolation of thieno[3,2-c]pyran-4-one 4d 2. Reaction of 4d with hydrazine hydrateDMF80Good yields researchgate.net

Key Reaction Mechanisms and Methodologies

Several fundamental reaction types are instrumental in the synthesis and functionalization of the thieno[3,2-c]pyridin-4-one ring system. These include cyclization reactions to form the heterocyclic core and cross-coupling reactions to append substituents.

Cyclization reactions are the cornerstone of forming the bicyclic thienopyridinone structure.

The Curtius Rearrangement is a powerful method for converting a carboxylic acid into an amine via an isocyanate intermediate, and it has been applied to the synthesis of related heterocyclic systems. nih.govwikipedia.orgorganic-chemistry.org In the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one, an isomer of the target scaffold, a 3-phenylthiophene-2-carboxylic acid is first generated via a Suzuki coupling. nih.gov This acid is then converted to its corresponding acyl azide (B81097). A subsequent thermal Curtius rearrangement promotes cyclization to form the pyridinone ring. nih.gov The mechanism involves the decomposition of the acyl azide to an isocyanate, which is then trapped intramolecularly to close the ring. nih.govnih.gov

Hydrazide-based cyclizations are also prominent. As previously mentioned, the reaction of thieno[3,2-c]pyran-4-ones with hydrazine hydrate is a key cyclization step. researchgate.net A plausible mechanism involves the nucleophilic attack of hydrazine on the pyranone carbonyl, leading to ring opening. This is followed by an intramolecular condensation between the newly formed hydrazide and a ketone or ester group on the thiophene ring, resulting in the formation of the N-amino pyridinone ring. researchgate.net Similarly, tetrasubstituted thiophenes containing appropriate functional groups can undergo condensation-cyclization with hydrazine hydrate to deliver the thieno[3,2-c]pyridin-4-one core. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing the thieno[3,2-c]pyridin-4-one scaffold or for constructing its precursors.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is frequently employed. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. libretexts.org One strategy for synthesizing thienopyridine systems involves a one-pot, two-step procedure starting with a dihalogenated pyridine or pyrazine. researchgate.net A Sonogashira coupling with an alkyne like phenylacetylene (B144264) forms an alkynyl-substituted intermediate, which then undergoes cyclization upon treatment with a sulfur source like sodium sulfide (B99878) (Na₂S) to build the thiophene ring, yielding the thienopyridine core. researchgate.net

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating aryl-aryl or heteroaryl-aryl bonds. This reaction has been used to introduce diverse substituents onto a pre-formed thienopyridine skeleton. For example, 3-bromo-2-phenylthieno[3,2-b]pyridine (B11825556) can be coupled with various (hetero)arylboronic acids using a palladium catalyst to furnish a library of 3-(hetero)aryl-substituted thienopyridines in moderate to excellent yields. researchgate.net

The following table summarizes the application of cross-coupling reactions in the synthesis of thienopyridine systems.

ReactionSubstratesCatalyst SystemPurposeReference
Sonogashira Coupling2-Bromo-3-chloropyridine + PhenylacetylenePd/CuFormation of an alkynylpyridine intermediate for subsequent cyclization to a thienopyridine. researchgate.net
Suzuki Coupling3-Bromo-2-phenylthieno[3,2-b]pyridine + (Hetero)arylboronic acidsPalladium catalystFunctionalization at the C3 position of the thienopyridine core. researchgate.net
Suzuki Coupling3-Iodo-2-phenyl-thieno[2,3-b]pyridine + Phenylboronic acidPd(OAc)₂/SPhosFunctionalization of the thienopyridine core. mdpi.com

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration, to form a C=C double bond. wikipedia.org While not always directly forming the final thieno[3,2-c]pyridin-4-one product, this reaction is crucial for synthesizing key precursors. For example, the reaction between an aldehyde and an active methylene compound like malonic acid or its derivatives is a standard method for creating α,β-unsaturated systems that can be used as building blocks. wikipedia.orgorganic-chemistry.org

In the context of thienopyridine synthesis, Knoevenagel-type condensations can be used to prepare the substituted pyran or thiophene starting materials. For instance, the synthesis of pyridines can be achieved by reacting an enaminone with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326), which is a reaction related to the Gewald reaction that often incorporates a Knoevenagel-type step. mdpi.com The reaction of pyridinecarbaldehydes with active methylene compounds like malononitrile can proceed smoothly, demonstrating the utility of this condensation on pyridine-containing substrates. These reactions are fundamental for creating the highly functionalized precursors needed for subsequent cyclization into the final thieno[3,2-c]pyridin-4-one heterocycle.

Derivatization and Functionalization Strategies

The ability to selectively introduce functional groups onto the 3-methyl-5H-thieno[3,2-c]pyridin-4-one core is crucial for developing new derivatives with tailored properties. While specific literature on the functionalization of this exact molecule is limited, strategies for related thienopyridine systems provide a roadmap for potential transformations.

Regioselective Functionalization

The regioselective functionalization of the thieno[3,2-c]pyridine nucleus is influenced by the directing effects of the existing substituents and the inherent reactivity of the fused ring system. For the parent thieno[3,2-c]pyridin-4-one, the positions on both the thiophene and pyridine rings are potential sites for substitution.

Research on related pyridinone systems has shown that C-H bond activation can be a powerful tool for regioselective functionalization. For instance, the directing effect of an amide group can lead to fully regioselective C-H bond activation, enabling the introduction of substituents at specific positions. researchgate.net While not yet reported for this compound, such metal-catalyzed approaches could potentially be adapted to functionalize the available C-H bonds on the heterocyclic core.

Furthermore, studies on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system have demonstrated that various substituents can be introduced at the 2-position of the thiophene ring. nih.gov This suggests that the thiophene moiety of this compound could be a viable site for electrophilic substitution or metal-catalyzed cross-coupling reactions, although the electronic influence of the pyridinone ring would need to be considered. The development of regioselective methods for this specific scaffold remains an area for future investigation.

Photooxygenation for Structural Diversification

Photooxygenation offers a unique method for structural diversification by introducing oxygen-containing functional groups through reactions with singlet oxygen. While there are no specific studies on the photooxygenation of this compound, research on related sulfur-containing heterocycles provides insights into potential reactivity. For instance, the thionation of a thieno[3,4-d]pyrimidin-4(1H)-one to its corresponding thione has been shown to create a photosensitizer capable of efficiently generating singlet oxygen. This suggests that the thieno[3,2-c]pyridin-4-one core may also be susceptible to photooxygenation, potentially leading to novel oxidized derivatives. The sulfur atom in the thiophene ring could be a primary target for oxidation, leading to sulfoxides or sulfones, which would significantly alter the electronic and steric properties of the molecule. However, experimental validation of this approach for the this compound system is needed.

Challenges and Optimization in Synthetic Scalability

The transition from laboratory-scale synthesis to large-scale production presents several challenges for complex heterocyclic compounds like this compound. While specific scalability data for this compound is not available, general challenges in the synthesis of thienopyridines can be anticipated.

Optimization of reaction conditions is crucial for improving efficiency and reducing costs. This includes exploring alternative, more economical starting materials and reagents, as well as developing one-pot or domino reactions to minimize the number of synthetic steps and purification procedures. The development of a metal-free synthesis for thieno[2,3-c]pyridine (B153571) derivatives highlights a strategy to make the process more environmentally friendly and cost-effective by avoiding potentially toxic and expensive metal catalysts. kuleuven.benih.gov

Furthermore, ensuring consistent product quality and purity on a large scale can be challenging. Side reactions can become more pronounced, and the removal of impurities may require specialized and costly purification techniques. Therefore, developing robust and high-yielding synthetic routes with minimal side-product formation is a key aspect of optimizing for scalability. The development of cost-effective and high-yield procedures for the synthesis of the core thieno[3,2-c]pyridine structure is an ongoing area of research that will be critical for the eventual large-scale production of its derivatives. google.com

Iii. Structure Activity Relationship Sar Studies of 3 Methyl 5h Thieno 3,2 C Pyridin 4 One Derivatives

Elucidation of Essential Structural Features for Biological Activity

The thieno[3,2-c]pyridin-4-one core is a key pharmacophore, and its inherent structural and electronic properties are fundamental to its biological interactions. The arrangement of the fused thiophene (B33073) and pyridine (B92270) rings creates a specific three-dimensional shape that allows it to fit into the binding sites of various biological targets.

The pyridinone ring, with its lactam functionality (a cyclic amide), is a critical feature. The nitrogen atom and the adjacent carbonyl group can act as hydrogen bond donors and acceptors, respectively. These interactions are often essential for anchoring the molecule within a protein's active site. For instance, in related thieno[3,2-d]pyrimidine-6-carboxamide inhibitors of SIRT1/2/3, the pyrimidine (B1678525) nitrogens were found to be important for activity, with one nitrogen hydrogen bonding with the backbone of Phe157 and the other being exposed to solvent. acs.org This suggests that the nitrogen in the pyridinone ring of 3-methyl-5H-thieno[3,2-c]pyridin-4-one likely plays a similar role in forming key interactions.

Crystallographic studies of related thieno[3,2-d]pyrimidine (B1254671) inhibitors have shown that the thienopyrimidine core can line a hydrophobic portion of a receptor pocket. acs.org This highlights the importance of the fused ring system in providing a rigid scaffold that correctly positions key interacting moieties.

Impact of Substituent Modifications on Potency and Selectivity

The potency and selectivity of thieno[3,2-c]pyridin-4-one derivatives can be finely tuned by modifying the substituents on the core scaffold. Research on related thienopyrimidines and thienopyridines provides a strong basis for predicting the effects of such modifications.

Substitutions on the pyridine and thiophene rings can dramatically alter biological activity. For example, in a series of thieno[3,2-d]pyrimidin-4-amines investigated as Mycobacterium tuberculosis bd oxidase inhibitors, the introduction of a bulky tert-butyl group at the para-position of a phenethyl substituent on the amine resulted in the most potent compound. nih.gov This indicates that the binding pocket can accommodate larger, lipophilic groups.

In another study on thieno[2,3-d]pyrimidine (B153573) derivatives as PI3K inhibitors, the position of a hydroxyl group on a phenyl substituent at the 2-position was critical. A meta-hydroxyl group led to potent activity, while moving it to the para position resulted in a significant decrease in inhibitory action. tandfonline.com This underscores the precise spatial and electronic requirements for effective interaction with the target. Furthermore, replacing the hydroxyl group with its bioisostere, an amino group (NH2), led to a significant drop in activity, indicating that the specific hydrogen bonding and electronic properties of the hydroxyl group are crucial in this context. tandfonline.com

The following table summarizes SAR findings from related thienopyrimidine derivatives, which can offer predictive insights for the this compound scaffold.

ScaffoldPosition of ModificationSubstituentEffect on ActivityReference
Thieno[3,2-d]pyrimidin-4-amineAmine substituentpara-tert-butyl-phenethylMost potent in series nih.gov
Thieno[2,3-d]pyrimidine2-phenyl3-OHPotent PI3K inhibition tandfonline.com
Thieno[2,3-d]pyrimidine2-phenyl4-OHDecreased PI3K inhibition tandfonline.com
Thieno[2,3-d]pyrimidine2-phenyl3-NH2 (bioisostere of 3-OH)Significant drop in activity tandfonline.com
Thieno[2,3-d]pyrimidineC6 of thienopyrimidine coreLack of substitutionLess potent researchgate.net

Scaffold Variations and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to improve the properties of a lead compound or to explore new chemical space. nih.govunica.itnih.gov These approaches involve replacing the core scaffold or its fragments with other chemical groups that have similar physicochemical properties but may offer advantages in terms of synthesis, potency, selectivity, or pharmacokinetic profile.

For the this compound scaffold, several bioisosteric replacements can be envisioned. The thiophene ring, for instance, could be replaced with other five-membered heterocycles like furan (B31954) or pyrrole, or even a phenyl ring. A study on thieno[3,2-d]pyrimidine-6-carboxamides as SIRT inhibitors demonstrated that replacing the thiophene ring (to create a furo[3,2-d]pyrimidine) resulted in a 15- to 40-fold reduction in potency, indicating that the thiophene sulfur is important for optimal activity in that particular target. acs.org

The pyridinone ring can also be a subject of modification. In a study of aPKC inhibitors based on a thieno[2,3-d]pyrimidine scaffold, altering the pyrimidine ring to a pyridine resulted in a dramatic 95-fold loss of potency. nih.gov This suggests that the nitrogen atoms in the six-membered ring are crucial for the observed biological activity.

Furthermore, the entire thieno[3,2-c]pyridin-4-one core could be replaced by other bicyclic systems that mimic its shape and electronic properties. For example, quinazolinones have been successfully used as bioisosteric replacements for thienopyrimidinones in the development of HIV-1 RNase H inhibitors. nih.govunica.it

The table below presents examples of scaffold variations and their impact on biological activity in related heterocyclic systems.

Original ScaffoldBioisosteric Replacement/Scaffold HopTargetEffect on ActivityReference
Thieno[3,2-d]pyrimidineFuro[3,2-d]pyrimidineSIRT1/2/315-40 fold reduction in potency acs.org
Thieno[2,3-d]pyrimidineQuinazolinoneHIV-1 RNase HLed to a novel series of highly active inhibitors nih.govunica.it
Thieno[2,3-d]pyrimidinePyridineaPKC95-fold loss of potency nih.gov

These findings highlight that while scaffold hopping can lead to improved compounds, the specific context of the biological target is paramount, and changes to the core structure can have profound and sometimes unpredictable effects on activity.

Iv. Biological Activities and Pre Clinical Mechanistic Investigations

Enzyme Inhibition Profiles

The inhibitory effects of 3-methyl-5H-thieno[3,2-c]pyridin-4-one and its analogs have been assessed against several classes of enzymes, revealing a potential, albeit limited, spectrum of activity based on current public-domain research.

No publicly available scientific literature or patent documents were identified that specifically detail the inhibitory activity of this compound against Protein Tyrosine Phosphatases (PTPs), including PTP4A3 and Phosphatases of Regenerating Liver (PRLs).

Investigations into the kinase inhibitory activity of thieno[3,2-c]pyridin-4-one derivatives have yielded specific findings, particularly concerning IKKβ.

A patent for anti-inflammatory agents has disclosed the inhibitory activity of a derivative, 2-bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one, against IKKβ. This compound was shown to inhibit the enzyme with an IC50 value of 10 μM or less google.com.

Table 1: Kinase Inhibition Profile of a this compound Derivative

Compound Name Target Kinase Inhibitory Concentration (IC50)
2-bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one IKKβ ≤ 10 μM google.com

No specific inhibitory data for this compound against PI3K, c-Met, EGFR, Chk1, BTK, aPKC, PDE7, PDE4, GSK-3β, Cdc7, UCH-L1, or HIV-1 Integrase has been reported in the reviewed scientific literature and patent databases. A patent document mentions this compound in the context of compounds with potential PI3K inhibitory activity, but provides no specific data for this particular compound google.com.

There are no available research articles or patents that describe the inhibitory effects of this compound on coagulation cascade enzymes such as Factor Xa.

No studies detailing the inhibitory activity of this compound against DNA Gyrase, Falcipain-2, or Alpha-amylase were found in the public domain.

Receptor Modulation and Binding Studies

The interaction of this compound with specific receptors has been a subject of limited investigation.

No publicly accessible data from scientific studies or patents indicates that this compound has been evaluated for its modulatory effects or binding affinity towards Luteinizing Hormone-Releasing Hormone (LHRH) receptors.

Serotonin (B10506) (5-HT) Receptors

While specific binding data for this compound is not detailed in the available literature, research into its core structure, the thieno[3,2-c]pyridine (B143518) ring system, has shown significant interactions with serotonin receptors. Studies on a series of arylpiperazine derivatives containing the thieno[3,2-c]pyridine ring revealed potent affinity for both 5-HT1 and 5-HT2 receptors. nih.gov This suggests that the thieno[3,2-c]pyridine scaffold is a viable pharmacophore for engaging with the serotonergic system. nih.gov

Dopamine (B1211576) (D) Receptors

The interaction of thienopyridine compounds with dopamine receptors appears to be highly dependent on the specific isomer and its substituents. For the thieno[3,2-c]pyridine scaffold, studies have indicated that while its derivatives show strong affinity for serotonin receptors, their interaction with the dopamine D2 receptor is weak. nih.gov This contrasts with other heterocyclic systems, such as chromeno[3,4-c]pyridin-5-ones, which have been developed as selective dopamine D4 receptor antagonists. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor 4 (M4)

Currently, there is no available research data from the searched literature detailing the interaction between this compound or related thieno[3,2-c]pyridine derivatives and the M4 muscarinic acetylcholine receptor.

Cellular and Molecular Mechanisms of Action

The anticancer potential of thienopyridine scaffolds has been a significant area of investigation. While patents covering 4-Amino-thieno[3,2-c]pyridine-7-carboxylic acid amides suggest their utility as anti-proliferative agents in treating solid tumors, detailed mechanistic studies are more extensively available for the related thieno[2,3-b] and thieno[3,2-b] isomers. molaid.com These studies provide valuable insights into the potential cellular effects of this compound class.

Derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have been shown to induce apoptosis, or programmed cell death, in cancer cells. In studies using the PC3 prostate cancer cell line, treatment with various thieno[2,3-b]pyridine compounds led to a time-dependent increase in apoptosis. bioscientifica.com This apoptotic induction was confirmed by measuring DNA hypodiploidy and caspase 3/7 activity. bioscientifica.com Further research on aminodi(hetero)arylamines with a thieno[3,2-b]pyridine (B153574) core also demonstrated apoptosis induction in NCI-H460 non-small cell lung cancer cells, with one compound increasing the percentage of apoptotic cells from approximately 4-6% in controls to 36.6% after treatment. nih.gov

Table 1: Apoptotic Activity of a Thieno[3,2-b]pyridine Derivative

Cell Line Treatment % of Apoptotic Cells (Mean ± SEM)
NCI-H460 Blank (Untreated) 6.5 ± 1.1%
NCI-H460 DMSO (Vehicle) 4.2 ± 0.4%
NCI-H460 Compound 3c 36.6 ± 4.8%

Data sourced from a study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series. nih.gov

The anti-proliferative effects of thienopyridines are closely linked to their ability to modulate the cell cycle. Investigations into thieno[2,3-b]pyridine derivatives revealed that they promote cell cycle arrest at the G2/M phase in PC3 prostate cancer cells. bioscientifica.com This effect was observed after 24 hours of treatment and became more pronounced over a 72-hour period. bioscientifica.com Similarly, a putative PLC-γ inhibitor with a thieno[2,3-b]pyridine core was found to arrest the cell cycle in the G2/M phase in breast cancer cells. rsc.org Research on a thieno[3,2-b]pyridine derivative in MDA-MB-231 triple-negative breast cancer cells also showed an alteration in the cell cycle profile. nih.govresearchgate.net

Table 2: Effect of Thieno[2,3-b]pyridine Derivatives on PC3 Cell Cycle Progression (24h)

Compound % Cells in G1 % Cells in S % Cells in G2/M
DMSO (Control) 71.3 11.2 17.5
DJ97 56.4 12.1 31.5
DJ144 43.1 13.7 43.2
DJ145 58.7 11.8 29.5
DJ154 54.3 12.9 32.8
DJ160 45.2 13.5 41.3

Data shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with 1 μM of the respective compounds. bioscientifica.com

Thienopyridine derivatives have demonstrated potent anti-proliferative activity across various cancer cell lines. Studies on the thieno[2,3-b]pyridine scaffold show significant inhibition of prostate cancer cell proliferation. bioscientifica.comnih.gov One derivative, compound 1, which is a putative PLC-γ inhibitor, exhibited IC₅₀ values in the low nanomolar range against several breast cancer cell lines. rsc.org

In addition to halting proliferation, these compounds can also inhibit cell migration, a key process in cancer metastasis. Thieno[2,3-b]pyridine compounds were found to significantly reduce the motility of PC3-GFP prostate cancer cells at sub-lethal concentrations. bioscientifica.com A thieno[2,3-b]pyridine-based PLC-γ inhibitor also severely affected the migration of the MDA-MB-231 breast cancer cell line. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
4-Amino-thieno[3,2-c]pyridine-7-carboxylic acid amides
3-benzyl-8-methyl-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one
DJ97
DJ144
DJ145
DJ154
DJ160
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Redox Activity and Non-Specific Inhibition Mechanisms

Information regarding the redox activity or non-specific inhibition mechanisms of this compound is not available in the reviewed literature.

Modulation of DNA Repair

Specific studies detailing the modulation of DNA repair pathways by this compound have not been identified. Research on related isomers has shown inhibition of DNA repair enzymes like poly(ADP-ribose)polymerase (PARP), but this data is not applicable to the specified compound nih.gov.

Effects on Signal Transduction Pathways (e.g., NFκB activation)

The effects of this compound on signal transduction pathways such as NFκB activation are not documented in the available scientific reports.

In Vitro and In Vivo (Pre-clinical) Efficacy Assessments

Anti-proliferative Activity in Cancer Cell Lines

No studies were found that specifically assess the anti-proliferative activity of this compound in cancer cell lines. While various other thienopyridine derivatives have demonstrated anti-proliferative effects against cell lines like MDA-MB-231 and HCT-116, this cannot be attributed to the specific compound nih.govnih.gov.

Anti-inflammatory Effects in Cellular Models

There is no available data from the search results concerning the anti-inflammatory effects of this compound in cellular models.

Antimicrobial, Antiviral, and Antifungal Efficacy Studies

Efficacy studies evaluating the antimicrobial, antiviral, or antifungal properties of this compound are absent from the reviewed literature. Research has been conducted on derivatives of the reduced thieno[3,2-c]pyridine core, which showed some antibacterial activity, but these findings are not directly relevant to the specified molecule tandfonline.com.

Compound List

As no specific research findings could be presented for this compound, a table of mentioned compounds is not applicable.

Anti-parasitic Activity (e.g., Antiplasmodial)

While direct anti-parasitic studies on this compound are not extensively documented, research into the broader class of thienopyridines and their isosteres, thienopyrimidines, has revealed significant antiplasmodial potential. These related structures serve as important scaffolds in the search for new anti-malarial drugs.

Notably, 4-phenylthieno[2,3-b]pyridines have been identified as selective inhibitors of the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), a target distinct from those of existing anti-malarial drugs researchgate.net. The introduction of alkylamino side chains to this scaffold was found to improve both aqueous solubility and in vitro antiplasmodial activity against Plasmodium falciparum researchgate.net.

In a similar vein, derivatives of thieno[3,2-d]pyrimidines have been investigated as dual-stage antiplasmodial agents. A key compound, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, demonstrated activity against both the asexual erythrocytic and sexual stages of P. falciparum nih.govresearchgate.netmalariaworld.org. Further structure-activity relationship (SAR) studies on this scaffold led to the synthesis of 4-amino-substituted analogues with improved physicochemical properties, better intestinal permeability, and enhanced microsomal stability, all while maintaining good activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei nih.govmalariaworld.org. Another related scaffold, thieno[3,2-b]pyrrole 5-carboxamides, has shown potent, low nanomolar activity against multiple strains of the parasite Giardia duodenalis, including those resistant to metronidazole (B1676534) nih.gov.

These findings underscore the potential of the thieno-fused pyridine (B92270)/pyrimidine (B1678525) core as a viable starting point for the development of novel anti-parasitic agents.

Table 1: Anti-parasitic Activity of Related Thieno-Fused Heterocycles

Compound Class Target/Organism Key Findings Citations
4-Phenylthieno[2,3-b]pyridines Plasmodium falciparum (PfGSK-3) Selective inhibition of PfGSK-3; alkylamino side chains improve solubility and activity. researchgate.net
Thieno[3,2-d]pyrimidines (e.g., Gamhepathiopine) P. falciparum, P. berghei Active against both erythrocytic and hepatic stages; analogues show improved ADME properties. nih.govresearchgate.netmalariaworld.org
Thieno[3,2-b]pyrrole 5-carboxamides Giardia duodenalis Potent (IC50 ≤ 10 nM), cytocidal activity against multiple strains, including resistant ones. nih.gov

Other Therapeutic Explorations (e.g., Antipsychotic, Anticonvulsant, Neurotropic, Memory Enhancement)

The thieno[3,2-c]pyridine scaffold has been investigated for its potential effects on the central nervous system, particularly as an antipsychotic agent. Derivatives of 4-(1-piperazinyl)thieno[3,2-c]pyridine were synthesized and showed significant activity in behavioral models indicative of antipsychotic effects, such as the blockade of apomorphine-induced stereotypy and climbing in rodents nih.gov. Mechanistically, these compounds exhibited potent binding affinity for serotonin 5-HT1 and 5-HT2 receptors, with only weak interaction at the dopamine D2 receptor, suggesting a distinct mechanism of action compared to traditional antipsychotics nih.gov.

The neurotropic and anticonvulsant activities of related fused heterocyclic systems have also been explored. While not the specific title compound, complex derivatives such as pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-ones have demonstrated anticonvulsant properties in animal models nih.gov. The evaluation of these and other related structures, including pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines, has been part of a broader search for new neurotropic agents nih.govnih.gov. There is limited specific information in the reviewed literature regarding the memory-enhancing potential of this particular compound class.

Pre-clinical Pharmacokinetic/Pharmacodynamic Considerations (e.g., microsomal stability, exposure, half-life, oral bioavailability in animal models, accumulation in specific tissues like eye/brain)

Pre-clinical pharmacokinetic (PK) studies are crucial for determining the drug-like properties of a compound. While specific PK data for this compound is limited, detailed investigations of a structurally related tricyclic thieno[2,3-d]pyrimidine (B153573) (compound 7l) provide valuable insights into the potential profile of this class of molecules nih.gov.

In in vitro assays, this analog demonstrated good stability when incubated with mouse liver microsomes, suggesting a favorable metabolic profile nih.gov. Subsequent in vivo PK studies in mice revealed that the compound had moderate plasma exposure (AUC and Cmax), low clearance, a long half-life, and high oral bioavailability nih.gov. A significant finding was the compound's ability to penetrate and accumulate in specific tissues. Following both intravenous (IV) and oral (PO) administration, the highest concentrations of the compound were found in the eye, with levels also elevated in the brain relative to plasma nih.gov. This suggests that the scaffold has the potential to effectively reach and be retained in key tissues like the eye and central nervous system nih.gov.

Table 2: Pre-clinical Pharmacokinetic Profile of a Related Thieno[2,3-d]pyrimidine Analog (Compound 7l) in Mice

Parameter Finding Implication Citation
Microsomal Stability Good stability in mouse liver microsomes (t½ > 60 min) Suggests resistance to rapid first-pass metabolism. nih.gov
Plasma Exposure Moderate AUC and Cmax Achieves systemic circulation after administration. nih.gov
Clearance Low Indicates slow elimination from the body. nih.gov
Half-life Long Suggests potential for less frequent dosing intervals. nih.gov
Oral Bioavailability High Efficiently absorbed from the gastrointestinal tract. nih.gov
Tissue Distribution Accumulates in eye and brain; highest levels in the eye. Demonstrates blood-brain and blood-retina barrier penetration. nih.gov

In Ovo Graft Models (e.g., Chick Chorioallantoic Membrane (CAM))

The chick chorioallantoic membrane (CAM) is a well-established in vivo model used to study biological processes such as angiogenesis and tumor growth in a non-mammalian system nih.govehu.eus. This model has been employed to investigate the antitumor potential of derivatives of the thieno[3,2-b]pyridine scaffold, which is closely related to the title compound.

In one study, a series of novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates were evaluated for their effects on triple-negative breast cancer (TNBC) cells nih.govresearchgate.net. A promising compound from this series was tested using an in ovo CAM model where MDA-MB-231 human breast cancer cells were grafted onto the membrane. The results demonstrated that the compound was able to significantly reduce the size of the resulting tumors, highlighting the potential anti-tumor efficacy of the thieno[3,2-b]pyridine core in a live, vascularized environment nih.govresearchgate.net. This model provides a valuable pre-clinical platform for assessing the anti-angiogenic and anti-proliferative effects of such compounds before moving to more complex animal studies.

V. Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of novel ligands within the active site of a target protein, estimate binding affinity, and rationalize observed structure-activity relationships (SAR).

Studies on various thieno-fused scaffolds have successfully used molecular docking to identify and optimize inhibitors for a range of biological targets. For instance, in the search for new anticancer agents, derivatives of the isomeric thieno[2,3-c]pyridine (B153571) scaffold were docked into the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90). nih.gov This analysis helped to rationalize the compounds' anticancer activity by revealing crucial molecular interactions within the target's active site. nih.gov

Similarly, molecular docking was instrumental in the development of thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways. tandfonline.com Docking simulations into the active sites of PI3K isoforms (PDB IDs: 4L23 for PI3Kα, 2Y3A for PI3Kβ) were performed to predict the binding poses of newly synthesized compounds. tandfonline.com The validity of the docking protocol was confirmed by redocking known inhibitors, which showed a low root-mean-square deviation (RMSD) from their crystallographic positions, indicating the reliability of the simulation in predicting binding modes. tandfonline.com

In another study targeting sirtuin enzymes, thieno[3,2-d]pyrimidine-6-carboxamides were identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org Docking of these compounds into the SIRT2 crystal structure revealed that the thieno[3,2-d]pyrimidine (B1254671) core fits into the substrate channel, where it engages in a π-stacking interaction with the side chain of a Phenylalanine residue (Phe157). acs.org This key interaction was found to be critical for the observed inhibitory activity. acs.org

Table 1: Examples of Molecular Docking Studies on Thienopyridine and Related Scaffolds

Ligand ScaffoldProtein TargetPDB CodeKey Findings/Interacting Residues
Thieno[2,3-c]pyridineHsp90Not SpecifiedPredicted binding modes in the N-terminal ATP-binding pocket. nih.gov
Thieno[2,3-d]pyrimidinePI3Kα / PI3Kβ4L23 / 2Y3APredicted binding poses to guide the design of isoform-selective inhibitors. tandfonline.com
Thieno[3,2-d]pyrimidine-6-carboxamideSIRT2Not SpecifiedThe thienopyrimidine core π-stacks with Phe157 in the substrate channel. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. By building these mathematical models, researchers can predict the activity of unsynthesized molecules and gain insight into the structural features required for potency. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the 3D properties of molecules.

A comprehensive 3D-QSAR study was conducted on a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives that act as inhibitors of Phosphodiesterase 7 (PDE7). rsc.org The aim was to understand the structural requirements for both potency and selectivity over the related PDE4B isoform. Statistically robust CoMFA and CoMSIA models were developed, exhibiting good correlative and predictive power. rsc.org The CoMFA model was built using steric and electrostatic fields, while the CoMSIA model also included hydrophobic, hydrogen-bond acceptor, and hydrogen-bond donor fields. rsc.org The resulting 3D contour maps provided a visual guide for ligand design, highlighting regions where bulky groups, positive or negative charges, and hydrophobic or hydrogen-bonding features would be beneficial or detrimental to biological activity. rsc.org

In a separate investigation on thieno[2,3-b]pyridinone derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor, QSAR studies established an inverse relationship between the size of substituents at the ortho-position of a phenyl ring and the binding affinity. researchgate.net This indicated that bulky ortho-substituents likely cause unfavorable steric interactions that reduce potency. researchgate.net

Table 2: Summary of QSAR Studies on Thienopyridinone-Related Scaffolds

Ligand ScaffoldProtein TargetModel TypeStatistical ParametersKey Findings
Thieno[3,2-d]pyrimidin-4(3H)-onePDE7CoMFA / CoMSIAStatistically robust models generated. rsc.orgContour maps identified key steric, electrostatic, and hydrophobic regions influencing potency and selectivity. rsc.org
Thieno[2,3-b]pyridinoneNMDA ReceptorQSARNot SpecifiedFound an inverse correlation between the size of ortho-substituents and binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a docked conformation, understanding the flexibility of the protein and ligand, and identifying key interactions that persist throughout the simulation.

MD simulations have been effectively applied to study the binding modes of thieno-fused heterocyclic inhibitors. In a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), MD simulations were performed on newly designed compounds that showed high predicted activity from docking and QSAR models. rsc.org These simulations were used to explore and validate their binding modes within the LSD1 active site. The results revealed that the amino acid residue Asparagine 535 (Asn535) plays a pivotal role in anchoring the inhibitor, forming stable hydrogen bonds that are maintained throughout the simulation, thus confirming its importance for potent inhibition. rsc.org

Table 3: Example of Molecular Dynamics Simulation on a Related Scaffold

Ligand-Protein SystemSimulation DurationKey Finding
Thieno[3,2-b]pyrrole-5-carboxamide derivatives with LSD1Not SpecifiedThe interaction with residue Asn535 was found to be crucial for stabilizing the inhibitor in the binding pocket. rsc.org

Virtual Screening Methodologies

Virtual screening encompasses a range of computational techniques used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. These methods can be ligand-based, searching for molecules similar to a known active ligand, or structure-based, docking candidate molecules into the target's binding site.

The thienopyridine scaffold has been identified and optimized through various screening approaches. A notable example is the discovery of thieno[2,3-b]pyridines as inhibitors of phosphoinositide phospholipase C (PI-PLC) through a virtual High-Throughput Screening (vHTS) campaign. nih.gov This initial discovery led to further optimization of the scaffold to produce potent anti-proliferative agents. nih.gov

Scaffold hopping is another powerful virtual screening strategy that aims to identify novel chemical cores with similar properties to known active compounds. This approach was used to design a series of novel tetrahydrothieno[3,2-c]pyridine derivatives as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in cancer. rsc.org The resulting novel scaffold demonstrated promising inhibitory activity, validating it as a starting point for further development. rsc.org

Furthermore, Encoded Library Technology (ELT), a method for screening massive chemical libraries, was used to identify a novel class of sirtuin inhibitors. acs.org Analysis of the screening results highlighted the thieno[3,2-d]pyrimidine-6-carboxamide core as a critical and preferred scaffold for potent SIRT1/2/3 inhibition. acs.org

Table 4: Examples of Virtual Screening Applications for Thienopyridine Scaffolds

MethodologyScaffold Class Identified/DesignedProtein Target
Virtual High-Throughput Screening (vHTS)Thieno[2,3-b]pyridine (B153569)PI-PLC nih.gov
Scaffold HoppingTetrahydrothieno[3,2-c]pyridineSmoothened (Smo) Receptor rsc.org
Encoded Library Technology (ELT)Thieno[3,2-d]pyrimidine-6-carboxamideSIRT1/2/3 acs.org

Vi. Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation (e.g., IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

The structural framework of thieno[3,2-c]pyridin-4-one derivatives is meticulously pieced together using several key spectroscopic techniques. While specific data for 3-methyl-5H-thieno[3,2-c]pyridin-4-one is not extensively published, the characterization of closely related analogs provides a clear blueprint for its spectral properties.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the primary functional groups. For a compound like this compound, the most prominent absorption band would be for the carbonyl (C=O) group of the pyridinone ring, typically appearing in the range of 1640-1680 cm⁻¹. Another key feature would be the N-H stretching vibration from the lactam ring, expected as a broad peak around 3200-3400 cm⁻¹. The C-H stretching of the methyl group and aromatic rings would appear around 2900-3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed picture of the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of a thieno[3,2-c]pyridin-4-one derivative, the protons on the thiophene (B33073) and pyridine (B92270) rings would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. For the specific 3-methyl analog, a characteristic singlet for the methyl (CH₃) protons would be expected in the upfield region, likely around δ 2.3-2.5 ppm. The N-H proton of the pyridinone ring would appear as a broad singlet, often further downfield. In studies of related N-aminothieno[3,2-c]pyridin-4-ones, the thiophene proton (CH) signal appears as a singlet around δ 6.8 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing all unique carbon environments. The carbonyl carbon (C=O) is typically the most downfield signal, expected above δ 160 ppm. For instance, in methyl 3,5-diamino-6-phenyl-5H-thieno[3,2-c]pyridin-4-one-2-carboxylate, the carbonyl carbon appears at δ 163.8 ppm. researchgate.net The carbons of the thiophene and pyridine rings would resonate in the δ 100-155 ppm range. The methyl carbon (CH₃) would give a signal in the upfield region, typically around δ 15-25 ppm.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can reveal structural information through fragmentation patterns. For this compound (C₈H₇NOS), the exact mass would be 165.025 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For example, a related derivative, methyl 3,5-diamino-6-phenyl-5H-thieno[3,2-c]pyridin-4-one-2-carboxylate, shows a calculated [M+H]⁺ ion at m/z 316.0750, which was confirmed by the experimental finding of 316.0765. researchgate.net

TechniqueStructural FeatureExpected Chemical Shift / Signal (for this compound)Reference Data from Analogues
IRC=O Stretch (Pyridinone)~1640-1680 cm⁻¹N/A
IRN-H Stretch (Lactam)~3200-3400 cm⁻¹N/A
¹H NMR-CH₃ (Methyl)~2.3-2.5 ppm (singlet)N/A
¹H NMRThiophene & Pyridine Protons~7.0-8.5 ppm (multiplets/doublets)Thiophene CH at ~6.8 ppm researchgate.net
¹³C NMRC=O (Carbonyl)>160 ppm163.8 ppm researchgate.net
¹³C NMR-CH₃ (Methyl)~15-25 ppmN/A
Mass SpecMolecular Ion [M]⁺m/z 165[M+H]⁺ for related structures confirmed via HRMS researchgate.net

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique confirms bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, analyses of related fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, offer insights into the expected solid-state behavior. researchgate.netrsc.org In the crystal lattice of such planar heterocyclic compounds, molecules are often stabilized by intermolecular interactions like hydrogen bonding (e.g., between the N-H group of one molecule and the carbonyl oxygen of another) and π-π stacking between the aromatic rings. researchgate.netmdpi.com These interactions dictate the packing of the molecules in the crystal. For the title compound, obtaining a single crystal suitable for X-ray diffraction would unequivocally confirm its planar bicyclic structure and the substitution pattern.

ParameterInformation YieldedExpected Finding for this compound
Unit Cell DimensionsSize and shape of the repeating crystal unitData not available. Would confirm the precise 3D geometry and packing.
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesExact position of each atom
Intermolecular InteractionsHydrogen bonds, π-π stackingExpected N-H···O hydrogen bonding and π-π stacking between heterocyclic rings. researchgate.netmdpi.com

Vii. Future Research Directions and Unexplored Potential

Development of Novel and Efficient Synthetic Methodologies

While several methods exist for the synthesis of the thieno[3,2-c]pyridine (B143518) core, the development of more efficient, cost-effective, and environmentally friendly synthetic strategies remains a key objective. Future research in this area could focus on:

Catalytic Systems: Exploring novel transition-metal catalysts or organocatalysts could lead to milder reaction conditions, higher yields, and improved atom economy. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of functionalized thienopyridines, and further exploration of ligands and reaction conditions could enhance their utility.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. Developing flow-based syntheses for 3-methyl-5H-thieno[3,2-c]pyridin-4-one and its derivatives could streamline their production for further research and development.

Identification of New Biological Targets and Signaling Pathways

The thieno[3,2-c]pyridine scaffold has been associated with a range of biological activities, including antimicrobial and anticancer effects. However, the specific molecular targets and signaling pathways for many of these compounds, including this compound, are not fully elucidated. Future research should aim to:

Target Deconvolution: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screening can help identify the direct binding partners of this compound and its active analogs within the cell.

Pathway Analysis: Once a target is identified, comprehensive studies will be needed to understand how the compound modulates its activity and the downstream signaling pathways that are affected. This could involve techniques like western blotting, reporter gene assays, and transcriptomic analysis.

Phenotypic Screening: Unbiased phenotypic screening of thienopyridine libraries against a wide range of cell lines and disease models can uncover novel therapeutic applications beyond the currently known activities. This approach does not require prior knowledge of a specific target and can reveal unexpected biological effects.

A study on novel 7-substituted-5H-thieno[3,2-c]pyridin-4-one derivatives synthesized through a palladium-catalyzed Suzuki cross-coupling reaction revealed their potential as antimicrobial agents. The compounds were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi.

CompoundMinimal Inhibitory Concentration (MIC) in μg/mL
Reference Drugs
Ampicillin6.25-12.5 (Bacteria)
Clotrimazole6.25-12.5 (Fungi)
Thieno[3,2-c]pyridin-4-one Derivatives
Derivative 112.5-25 (Bacteria), >100 (Fungi)
Derivative 225-50 (Bacteria), 50-100 (Fungi)
Derivative 36.25-12.5 (Bacteria), 25-50 (Fungi)

Advanced Structure-Activity Relationship and Lead Optimization Strategies

A systematic exploration of the structure-activity relationship (SAR) is crucial for transforming a hit compound into a viable drug candidate. For this compound, future SAR studies should focus on:

Systematic Modifications: The synthesis and biological evaluation of a wide array of derivatives with systematic modifications at various positions of the thienopyridine core will be essential. This includes altering the methyl group at the 3-position, substituting on the thiophene (B33073) and pyridine (B92270) rings, and modifying the lactam nitrogen.

Bioisosteric Replacements: Investigating the effects of replacing key functional groups with bioisosteres can lead to improvements in potency, selectivity, and pharmacokinetic properties. For example, replacing the methyl group with other small alkyl groups, halogens, or cyano groups could provide valuable SAR insights.

Lead Optimization: Once promising lead compounds are identified, further optimization will be necessary to enhance their drug-like properties, including solubility, metabolic stability, and oral bioavailability, while minimizing off-target effects and toxicity.

For instance, research on 7-aryl- and 7-heteroaryl-5H-thieno[3,2-c]pyridin-4-ones has provided initial SAR data. The nature of the substituent at the 7-position was found to significantly influence the antimicrobial activity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Programs

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. For the this compound scaffold, these computational tools can be leveraged to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel thienopyridine derivatives, thereby prioritizing the synthesis of the most promising compounds.

Virtual Screening: Employ virtual screening techniques to screen large compound libraries against identified biological targets, accelerating the discovery of new hits.

De Novo Drug Design: Utilize generative AI models to design novel thienopyridine derivatives with optimized properties, potentially leading to the discovery of compounds with superior efficacy and safety profiles.

ADMET Prediction: Use machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify and eliminate potentially problematic candidates early in the discovery pipeline.

The integration of these computational approaches with traditional medicinal chemistry and biological testing will undoubtedly accelerate the development of new therapeutics based on the this compound scaffold.

Q & A

Q. How can scalability challenges in one-pot syntheses be addressed for gram-scale production?

  • Methodological Answer : Continuous-flow reactors improve scalability by maintaining precise temperature control (±2°C) and reducing reaction time (2 hours vs. 6 hours batch). Catalyst recycling (e.g., immobilized Pd nanoparticles) reduces costs in cross-coupling steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.